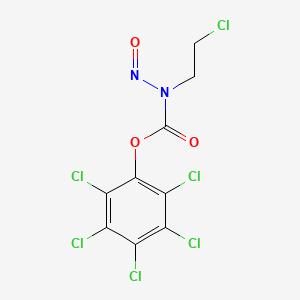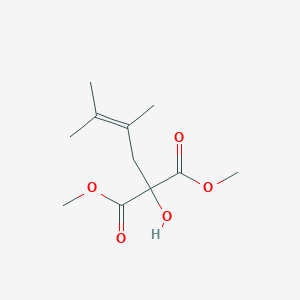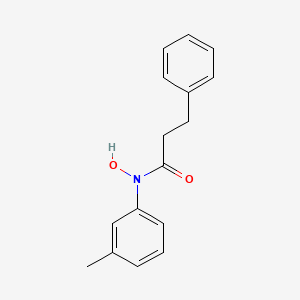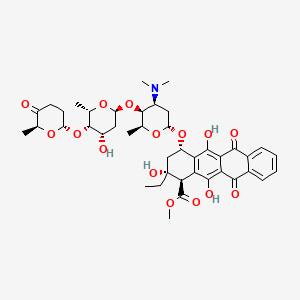
(3R)-3-Amino-3-methoxyazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-methoxyazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-methoxyazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-amino acid derivative with a methoxy-substituted reagent under acidic or basic conditions to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-methoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
(3R)-3-Amino-3-methoxyazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-methoxyazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Hydroxyazetidin-2-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
(3R)-3-Amino-3-hydroxyazetidin-2-one: Contains both amino and hydroxyl groups.
(3R)-3-Methoxyazetidin-2-one: Lacks the amino group.
Uniqueness
(3R)-3-Amino-3-methoxyazetidin-2-one is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
78115-09-0 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
(3R)-3-amino-3-methoxyazetidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-8-4(5)2-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
Clé InChI |
YASKDHHLRPOUEQ-SCSAIBSYSA-N |
SMILES isomérique |
CO[C@@]1(CNC1=O)N |
SMILES canonique |
COC1(CNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)





![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)



![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)

